2,2-Dimethylpropyl trifluoromethanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 2,2-dimethylpropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
2,2-Dimethylpropanol+Trifluoromethanesulfonic anhydride→2,2-Dimethylpropyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding triflates.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Nucleophilic Substitution: The major products are triflate esters or triflate amides, depending on the nucleophile used.
Elimination: The major products are alkenes.
Scientific Research Applications
2,2-Dimethylpropyl trifluoromethanesulfonate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: It is used as a reagent for introducing the triflate group into organic molecules, which can serve as a leaving group in subsequent reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Biological Research: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl trifluoromethanesulfonate involves the formation of a highly reactive triflate intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base used. The triflate group acts as a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2,2-dimethylpropyl ester
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
Uniqueness
2,2-Dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and versatility as a reagent in organic synthesis. Its ability to introduce the triflate group into various organic molecules makes it a valuable tool in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2,2-dimethylpropyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGMTZDTVBMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576985 | |
Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66687-89-6 | |
Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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